3-((3-Methylpentan-2-yl)amino)thietane1,1-dioxide
Description
3-((3-Methylpentan-2-yl)amino)thietane1,1-dioxide is an organic compound with the molecular formula C₉H₁₉NO₂S It is a thietane derivative, characterized by a four-membered ring containing sulfur
Properties
Molecular Formula |
C9H19NO2S |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
N-(3-methylpentan-2-yl)-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C9H19NO2S/c1-4-7(2)8(3)10-9-5-13(11,12)6-9/h7-10H,4-6H2,1-3H3 |
InChI Key |
AWXGAOLVVHCLOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NC1CS(=O)(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Methylpentan-2-yl)amino)thietane1,1-dioxide typically involves the reaction of enamine with methanesulfonyl chloride in the presence of triethylamine. This reaction generates 3-amino-2-propylthietane 1,1-dioxide, which can then be methylated using methyl iodide followed by Hofmann elimination to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((3-Methylpentan-2-yl)amino)thietane1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
3-((3-Methylpentan-2-yl)amino)thietane1,1-dioxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((3-Methylpentan-2-yl)amino)thietane1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-propylthietane 1,1-dioxide
- 3-Phenylsulfanylthietane 1,1-dioxide
- 3-Aryloxythietane 1,1-dioxide
Uniqueness
3-((3-Methylpentan-2-yl)amino)thietane1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
